N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 681480-80-8
VCID: VC4209101
InChI: InChI=1S/C18H22N2O3S2/c1-3-4-10-19-16(21)9-11-20-17(22)15(25-18(20)24)12-13-7-5-6-8-14(13)23-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,21)/b15-12-
SMILES: CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S
Molecular Formula: C18H22N2O3S2
Molecular Weight: 378.51

N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

CAS No.: 681480-80-8

Cat. No.: VC4209101

Molecular Formula: C18H22N2O3S2

Molecular Weight: 378.51

* For research use only. Not for human or veterinary use.

N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide - 681480-80-8

Specification

CAS No. 681480-80-8
Molecular Formula C18H22N2O3S2
Molecular Weight 378.51
IUPAC Name N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C18H22N2O3S2/c1-3-4-10-19-16(21)9-11-20-17(22)15(25-18(20)24)12-13-7-5-6-8-14(13)23-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,21)/b15-12-
Standard InChI Key UNNMDTXRDXXYNB-QINSGFPZSA-N
SMILES CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S

Introduction

N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a molecular formula of C18H22N2O3S2 and a molecular weight of approximately 378.51 g/mol . This compound belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural features of this compound include a thiazolidine ring with a sulfur atom at position 2 and a carbonyl group at position 4, along with a methoxyphenyl group attached at position 5 and a butyl group replacing the propanoic acid moiety found in similar compounds .

Synthesis of N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

The synthesis of this compound typically involves a multi-step process. The initial step may involve the condensation of N-carboxyethylrhodanine with 2-methoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions in a solvent like ethanol. This reaction forms a precursor compound, which can then be converted into the desired propanamide derivative through further chemical transformations, such as amidation reactions involving butylamine .

Biological Activities and Potential Applications

While specific biological activity data for N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is limited, compounds with similar structures have shown potential in antimicrobial and anticancer research. The modification of the propanoic acid moiety to a butyl group may alter its solubility and interaction with biological targets, potentially influencing its pharmacological profile .

Comparison with Analogous Compounds

CompoundStructural FeaturesUnique Aspects
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acidPropanoic acid moietyExhibits antimicrobial and anticancer properties
N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamideButyl group instead of propanoic acid moietyAltered solubility and potential biological activity

Research Findings and Future Directions

Research on thiazolidine derivatives highlights their potential in medicinal chemistry, particularly in developing new therapeutic agents. While detailed studies on N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide are scarce, its structural similarity to compounds with known biological activities suggests it could be a candidate for further investigation. Future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in pharmaceuticals.

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